7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane
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Overview
Description
7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane is a heterocyclic compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . This compound is characterized by its unique spiro structure, which includes both oxygen and nitrogen atoms within its ring system. It is primarily used in research settings and is known for its stability under various conditions .
Preparation Methods
The synthesis of 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diol with an amine in the presence of a catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C
Chemical Reactions Analysis
7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers use it to study the interactions of spiro compounds with biological molecules.
Industry: Limited industrial applications, primarily in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane include other spiro compounds with oxygen and nitrogen atoms in their ring systems. Examples include:
- 7,10-Dioxa-13-azadispiro[3.1.4.4]tetradecane
- 7,10-Dioxa-13-azadispiro[3.1.4.5]pentadecane
The uniqueness of this compound lies in its specific ring structure and the balance of oxygen and nitrogen atoms, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7,10-dioxa-13-azadispiro[3.1.46.34]tridecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-9(3-1)8-10(4-5-11-9)12-6-7-13-10/h11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUFVNWKCSMKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CCN2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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